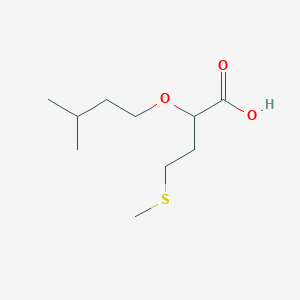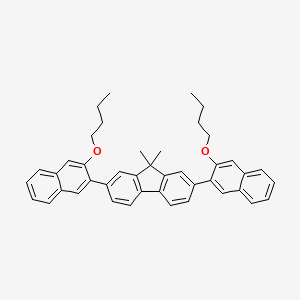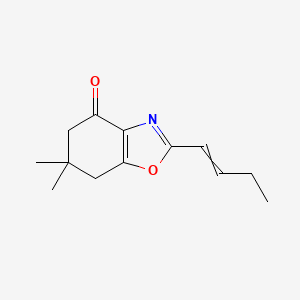
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one is an organic compound with a unique structure that combines a benzoxazole ring with a butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties
Mécanisme D'action
The mechanism of action of 2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and triggering downstream effects. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share the benzoxazole ring structure but may have different side chains or functional groups.
Butenyl-substituted compounds: These compounds have a butenyl side chain but may differ in the core structure or other substituents.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
833446-86-9 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-but-1-enyl-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C13H17NO2/c1-4-5-6-11-14-12-9(15)7-13(2,3)8-10(12)16-11/h5-6H,4,7-8H2,1-3H3 |
Clé InChI |
ILCLKKHIQPWPAG-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1=NC2=C(O1)CC(CC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


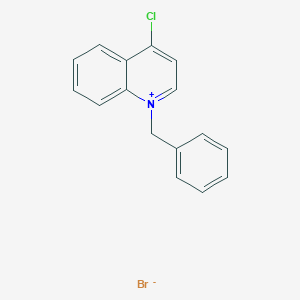
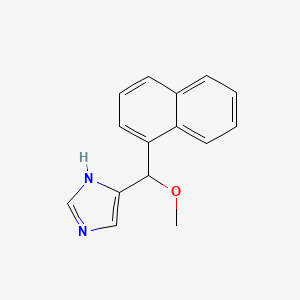
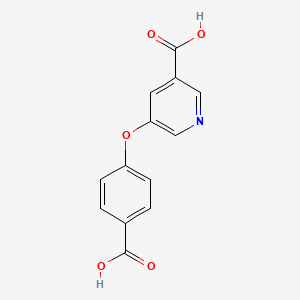
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)

![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
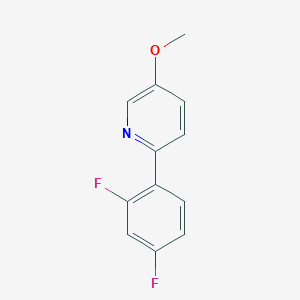
![3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid](/img/structure/B15158744.png)
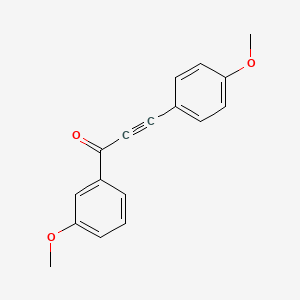
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)

